molecular formula C19H22N2O2 B11186735 4-tert-butyl-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

4-tert-butyl-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11186735
M. Wt: 310.4 g/mol
InChI Key: HWIWNDOYDDSPGK-DEDYPNTBSA-N
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Description

4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 3-methoxybenzaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the methoxy group can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)16-10-8-15(9-11-16)18(22)21-20-13-14-6-5-7-17(12-14)23-4/h5-13H,1-4H3,(H,21,22)/b20-13+

InChI Key

HWIWNDOYDDSPGK-DEDYPNTBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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